N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide
Description
N-[3-(Dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide is a bicyclo[1.1.1]pentane derivative featuring a rigid, strained hydrocarbon core substituted with a dibenzylamino group at position 3 and an N-methyl methanesulfonamide at position 1. The dibenzylamino group introduces lipophilicity, while the sulfonamide enhances polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-22(26(2,24)25)20-15-21(16-20,17-20)23(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
WKJJSADNEXOMDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Free Three-Component Reaction
A recent and notable method reported in the Asian Journal of Organic Chemistry (2024) describes a transition metal-free three-component reaction to synthesize bicyclo[1.1.1]pentane-containing sulfonamides, which can be adapted for the preparation of this compound:
-
- Bicyclo[1.1.1]pentane-containing N-tosyl hydrazones
- 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- Amines (e.g., dibenzylamine derivatives)
Process:
The reaction proceeds under mild conditions without the need for transition metal catalysts, avoiding the use of sulfonyl halides, which are often unstable and challenging to handle. The three components react to form sulfonamide products efficiently.-
- Avoids sulfonyl halides, improving chemical stability and safety
- Suitable for library synthesis, facilitating drug discovery applications
- Mild conditions and operational simplicity
Application:
This method can be utilized to prepare this compound by selecting appropriate amine and hydrazone precursors.
Radical Addition to [1.1.1]Propellane
The bicyclo[1.1.1]pentane core is often constructed via radical addition chemistry involving [1.1.1]propellane, a highly strained bicyclic molecule:
Key Step:
Radical species derived from amines or diazo compounds add across the internal C-C bond of [1.1.1]propellane, opening it to form bicyclo[1.1.1]pentane derivatives.Catalysis:
Photoredox catalysis combined with N-heterocyclic carbene catalysis has been used to generate 1,3-disubstituted bicyclo[1.1.1]pentane ketones, demonstrating mild and atom-economical conditions.Relevance:
While this method is more commonly applied to ketone derivatives, the radical addition approach can be adapted for amine-containing bicyclo[1.1.1]pentane intermediates, enabling subsequent sulfonamide formation.
Classical Sulfonamide Formation
Once the bicyclo[1.1.1]pentane amine intermediate (e.g., 3-(dibenzylamino)-1-bicyclo[1.1.1]pentane) is prepared, the sulfonamide is formed by reaction with a sulfonylating agent:
Typical Sulfonylating Agents:
Methanesulfonyl chloride (methanesulfonyl chloride) or methanesulfonic anhydride.-
- Base such as triethylamine or pyridine to scavenge HCl
- Solvent: dichloromethane or similar inert organic solvent
- Temperature: 0 °C to room temperature to avoid decomposition
Outcome:
The N-methylation of the amine nitrogen can be achieved prior or post sulfonamide formation depending on synthetic route design.
Industrially Viable Routes for Bicyclo[1.1.1]pentane Building Blocks
Recent patent literature describes scalable and mild synthetic routes for bicyclo[1.1.1]pentane derivatives starting from methyl bicyclo[1.1.1]pentane-1-carboxylate through carbonyl reduction, bromination, hydrolysis, and dehalogenation. These intermediates can be functionalized further to introduce the dibenzylamino group and sulfonamide functionality.
Advantages of these routes include:
- Use of industrially available reagents
- Mild reaction conditions suitable for scale-up
- Reduced environmental impact and cost
Data Table: Summary of Preparation Methods
Research Discoveries and Insights
The bicyclo[1.1.1]pentane motif has been demonstrated to improve metabolic stability and pharmacokinetic properties in drug candidates, as shown in IDO1 inhibitor development.
Transition metal-free synthetic methods provide safer and more sustainable approaches for sulfonamide synthesis, which is critical for medicinal chemistry libraries.
Photoredox catalysis has emerged as a powerful tool for constructing complex bicyclo[1.1.1]pentane derivatives under mild conditions, expanding the accessible chemical space for drug discovery.
Industrially scalable methods for BCP intermediates facilitate broader application of these motifs in pharmaceuticals, addressing previous limitations related to harsh conditions and unstable reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure optimal reactivity and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide is a complex organic compound featuring a bicyclo[1.1.1]pentane core, a unique structural motif known for its rigidity and potential biological activity. The presence of dibenzylamino and methanesulfonamide groups contributes to its chemical diversity and potential pharmacological properties.
Potential Applications
- Pharmaceutical Development The unique structure of this compound suggests potential applications in pharmaceutical development, particularly in drug discovery targeting neurological disorders or other conditions influenced by receptor activity. Its sulfonamide group may also confer antibacterial properties, making it a candidate for further investigation in medicinal chemistry.
- Neuroprotective Effects Compounds containing bicyclo[1.1.1]pentane structures have shown promising biological activities, including potential neuroprotective effects and interactions with various receptors. The dibenzylamino group is often associated with enhanced binding affinity to biological targets, which may suggest that this compound could exhibit significant biological activity, possibly as an agonist or antagonist in receptor-mediated pathways.
- Receptor-Mediated Pathways this compound could exhibit significant biological activity, possibly as an agonist or antagonist in receptor-mediated pathways.
Structural Comparison
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Bicyclic Sulfonamide | Potential neuroprotective | Unique bicyclic structure |
| Sulfamethoxazole | Sulfonamide | Antimicrobial | Linear structure without bicyclic core |
| Bicyclo[2.2.2]octane derivatives | Bicyclic | Various | Different ring system |
| Dibenzylamine derivatives | Amine | Varies | Lacks bicyclic structure |
This compound's unique combination of a bicyclic framework with sulfonamide functionality sets it apart from other similar compounds, suggesting distinct pharmacological profiles and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentanyl core provides a unique spatial arrangement that can enhance binding affinity and selectivity. The dibenzylamino and methanesulfonamide groups contribute to the compound’s overall reactivity and ability to form stable complexes with its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
(a) tert-Butyl N-[3-(Iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS: JX039772)
- Core : Bicyclo[1.1.1]pentane with iodomethyl and tert-butyl carbamate (Boc) groups.
- Key Differences : The iodomethyl substituent is reactive, enabling further functionalization (e.g., nucleophilic substitution to introduce amines or sulfonamides). Unlike the target compound, it lacks aromaticity and sulfonamide functionality .
(b) Dibenzyl Bicyclo[1.1.1]pentane-1,3-diyldicarbamate (CAS: MFCD27987021)
- Core : Bicyclo[1.1.1]pentane with dual benzyl carbamate groups.
- Key Differences: Carbamate groups (electron-withdrawing) contrast with the target’s dibenzylamino (electron-donating) and sulfonamide groups. This reduces basicity and alters solubility .
(c) tert-Butyl N-(tert-Butoxycarbonylamino)-N-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS: 2149634-52-4)
- Core : Bicyclo[1.1.1]pentane with 4-fluorophenyl and dual Boc groups.
Physicochemical Properties
Key Observations:
- The target’s sulfonamide group increases acidity (pKa ~8) compared to Boc-protected amines (pKa ~8.82), influencing ionization under physiological conditions.
- The dibenzylamino group contributes higher lipophilicity than fluorophenyl or iodomethyl substituents.
Biological Activity
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide, identified by its CAS number 2940962-15-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
- Structure : The compound features a bicyclic structure which is known for enhancing biological activity through improved binding interactions with biological targets.
The biological activity of this compound is likely influenced by its structural characteristics, particularly the bicyclic core which can mimic certain neurotransmitters or other biologically active molecules. This compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and exhibiting psychoactive properties.
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly in leukemia models .
- CNS Penetration : The lipophilicity of the bicyclic structure suggests potential for crossing the blood-brain barrier (BBB), which is crucial for CNS-targeting drugs .
- Neuroprotective Effects : Compounds with similar structures have been reported to have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Study 1: Antitumor Efficacy
A study evaluated a series of compounds containing similar sulfonamide pharmacophores against P388 murine leukemia cells. The results indicated that certain structural modifications could enhance cytotoxicity and disrupt the cell cycle at different phases, suggesting a potential therapeutic application for this compound in oncology .
Study 2: CNS Activity
Research on compounds designed to penetrate the BBB has shown that modifications to the bicyclic structure can significantly alter pharmacokinetics and bioavailability in the CNS. This highlights the importance of structural design in developing effective neuroactive agents .
Comparative Analysis of Related Compounds
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods, including flow photochemical reactions that allow for efficient construction of the bicyclic core on a large scale . The development of synthetic routes is crucial for facilitating further biological evaluations and potential clinical applications.
Q & A
Advanced Question
- Molecular docking (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) to prioritize assay candidates .
- DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (AMBER) : Simulate conformational changes in solution to explain NMR splitting patterns .
How can hydrogen-bonding interactions influence the compound’s crystallization behavior?
Advanced Question
The sulfonamide group participates in N–H⋯O hydrogen bonds, forming layered structures. Key steps:
- Slow evaporation : Grow crystals from methanol:water (4:1) over 7 days to ensure well-defined lattices .
- Non-conventional C–H⋯O contacts : Analyze via X-ray to identify packing motifs that impact solubility .
What strategies mitigate decomposition during storage?
Basic Question
- Temperature : Store at –20°C under inert gas (Ar) to prevent oxidation .
- Light sensitivity : Use amber vials to block UV-induced degradation .
- Lyophilization : Convert to stable powder form for long-term storage .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Question
Table 2 : SAR variables and biological endpoints
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
